molecular formula C8H6N2O2 B2667671 2-(5-Cyanopyridin-3-yl)acetic acid CAS No. 1211531-62-2

2-(5-Cyanopyridin-3-yl)acetic acid

Cat. No.: B2667671
CAS No.: 1211531-62-2
M. Wt: 162.148
InChI Key: ULWWGVLOKJHIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Cyanopyridin-3-yl)acetic acid is a pyridine derivative characterized by a cyano group (-CN) at the 5-position of the pyridine ring and an acetic acid moiety (-CH2COOH) at the 3-position. Its molecular formula is C8H6N2O2, with a molecular weight of 162.15 g/mol and a purity of 95% . This compound is structurally significant due to the electron-withdrawing nature of the cyano group, which may influence its physicochemical properties, such as acidity and solubility.

Properties

IUPAC Name

2-(5-cyanopyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-3-7-1-6(2-8(11)12)4-10-5-7/h1,4-5H,2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWWGVLOKJHIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C#N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211531-62-2
Record name 2-(5-cyanopyridin-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

(i) Substituent Effects

  • Cyano vs. Fluorine: The cyano group in this compound is a stronger electron-withdrawing group compared to fluorine in 2-(5-Fluoropyridin-3-yl)acetic acid.
  • Halogenated Derivatives : Compounds like 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid () exhibit bulkier substituents and altered electronic properties, which may reduce solubility but improve stability in certain synthetic pathways.

(ii) Hazard Profile

  • The parent compound, 2-(Pyridin-3-yl)acetic acid, is classified under EU-GHS/CLP as Acute Toxicity Category 4 for oral, dermal, and inhalation exposure .

(iii) Purity and Availability

  • Both this compound and 2-(5-Fluoropyridin-3-yl)acetic acid are available at 95% purity, making them suitable for research applications . In contrast, halogenated variants (e.g., bromo-chloro derivatives) lack explicit purity data in the evidence.

Biological Activity

2-(5-Cyanopyridin-3-yl)acetic acid is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a cyano group and an acetic acid moiety. The presence of the cyano group enhances its reactivity and biological activity compared to other pyridine derivatives.

The biological effects of this compound are attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions.
  • Receptor Modulation : It can interact with receptors, potentially altering signaling pathways related to cell proliferation and apoptosis.
  • Gene Expression : The compound may influence gene expression, contributing to its anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1464

Anticancer Activity

The compound has demonstrated promising anticancer activity in vitro against several cancer cell lines, including liver carcinoma (HEPG2).

Cell Line IC50 (µM) Reference Drug IC50 (µM)
HEPG21.46Doxorubicin: 0.72
MCF77.08Doxorubicin: 0.72

The structure-activity relationship (SAR) studies suggest that modifications to the cyano group can enhance potency against cancer cells.

Case Studies

  • IDO1 Inhibition : A study focused on the inhibition of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in cancer immune evasion, showed that compounds related to this compound effectively inhibited IDO1 activity in HeLa cells, leading to increased immune response against tumors .
  • Antiproliferative Effects : Another investigation revealed that derivatives of this compound exhibited varying degrees of antiproliferative effects on different cancer cell lines. The most active derivatives were identified based on their IC50 values, highlighting the potential for further development as anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.